Auroglaucin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Auroglaucin is a naturally occurring compound classified as a hydroquinone, specifically identified as 1,4-dihydroxy-2-methyl-9,10-anthraquinone. It is primarily produced by various fungal species, particularly those belonging to the Eurotium genus. Auroglaucin is recognized for its distinct orange-red pigmentation and has garnered interest due to its potential biological activities and applications in various fields, including medicine and agriculture.

- Oxidation: Auroglaucin can be oxidized to form corresponding quinones, which may exhibit enhanced reactivity and biological activity. For instance, the oxidation of the hydroxyl groups can lead to the formation of reactive oxygen species.

- Reduction: Under certain conditions, auroglaucin can be reduced to its dihydro form, which possesses different properties and biological activities compared to its oxidized counterpart .

- Diels-Alder Reactions: Auroglaucin has been implicated in Diels-Alder reactions with other compounds like neoechinulin B and C, leading to the formation of complex alkaloids with diverse biological properties .

Auroglaucin exhibits a range of biological activities that have been studied extensively:

- Antimicrobial Activity: Research indicates that auroglaucin possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects: It has shown cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Properties: Some studies have indicated that derivatives of auroglaucin may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease research .

Auroglaucin can be synthesized through several methods:

- Fungal Fermentation: The most common method involves the fermentation of specific fungal strains, particularly Eurotium repens. This process allows for the natural production of auroglaucin along with other metabolites.

- Chemical Synthesis: Auroglaucin can also be synthesized chemically through multi-step organic reactions involving anthraquinone derivatives. This synthetic route allows for modifications that might enhance its biological activity or solubility .

The applications of auroglaucin are diverse:

- Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, auroglaucin is being explored for use in developing new drugs.

- Cosmetics: Its pigmentation properties make it suitable for use as a natural dye in cosmetic formulations.

- Agriculture: Auroglaucin's antimicrobial properties may be utilized in developing natural pesticides or fungicides .

Studies have focused on the interactions of auroglaucin with various biological systems:

- Cellular Mechanisms: Research indicates that auroglaucin interacts with cellular pathways involved in oxidative stress response, potentially modulating cell survival and apoptosis.

- Synergistic Effects: Auroglaucin has been studied in combination with other compounds to evaluate synergistic effects on microbial inhibition and cytotoxicity against cancer cells .

Auroglaucin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Flavoglaucin | Anthraquinone | Antimicrobial | Exhibits yellow pigmentation |

| Isotetrahydro-auroglaucin | Hydroquinone | Anti-inflammatory | Reduced form of auroglaucin |

| Echinulin | Indole diketopiperazine | Neuroprotective | Different structural backbone |

| Neoechinulin A | Alkaloid | Neuroprotective | More potent than auroglaucin in neuroprotection |

Auroglaucin's unique structure as a hydroquinone differentiates it from other anthraquinones and related compounds, contributing to its distinct biological activities and applications.

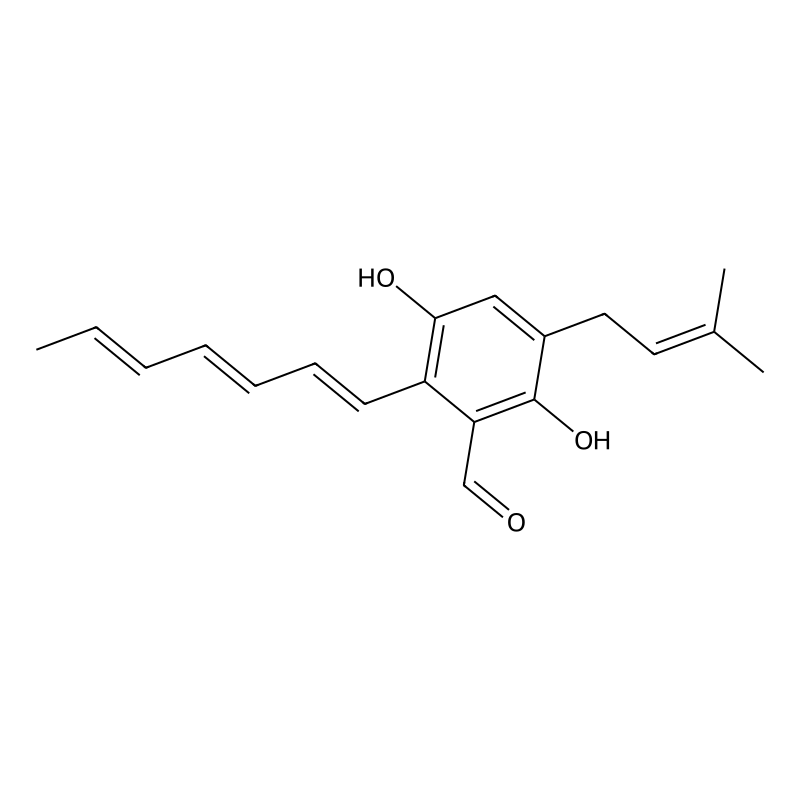

Auroglaucin (2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde) is a yellow pigment first reported in 1937, produced by various species of Aspergillus and Eurotium [3]. This polyketide natural product has a molecular formula of C19H22O3 and a molecular weight of 298.4 g/mol [2]. Auroglaucin belongs to a class of hydroquinones biosynthesized through polyketide synthase (PKS) pathways, which are responsible for generating a diverse array of structurally complex natural products [1] [2].

The biosynthesis of auroglaucin occurs through a highly reducing polyketide synthase pathway, which involves the assembly of simple acyl-Coenzyme A (acyl-CoA) precursors through sequential decarboxylative condensation reactions [52]. These pathways are characterized by their ability to generate complex carbon scaffolds from relatively simple building blocks through the action of multifunctional enzyme complexes [43]. The polyketide backbone of auroglaucin is assembled through iterative cycles of chain extension and modification, resulting in its distinctive chemical structure with conjugated double bonds and aromatic features [5].

Type I PKS Modules and Domain Architecture

Auroglaucin biosynthesis is mediated by a Type I polyketide synthase system, which consists of large multifunctional enzymes containing multiple catalytic domains organized into modules [44]. Unlike bacterial modular Type I PKS systems that typically operate in a linear assembly line fashion, fungal Type I PKS systems like those involved in auroglaucin production function iteratively, using a single module repeatedly to construct the polyketide chain [14] [43].

The core architecture of the Type I PKS responsible for auroglaucin biosynthesis includes several essential catalytic domains:

Ketosynthase (KS) domain: This domain catalyzes the critical carbon-carbon bond formation through decarboxylative Claisen condensation reactions, which is the fundamental chain-building step in polyketide biosynthesis [49]. The KS domain contains a conserved active site cysteine residue that forms a thioester bond with the growing polyketide chain, and a catalytic His-His-Lys triad that mediates the condensation reaction [49] [43].

Acyltransferase (AT) domain: This domain functions as a gatekeeper, selecting and transferring specific extender units (typically malonyl-CoA or methylmalonyl-CoA) to the acyl carrier protein domain [44]. The AT domain contains a characteristic GxCxG motif that recognizes specific CoA-linked extender units and determines which building blocks are incorporated into the growing polyketide chain [43] [46].

Acyl carrier protein (ACP) domain: This domain serves as the central hub for the growing polyketide chain, shuttling intermediates between the various catalytic domains [44]. The ACP domain contains a conserved serine residue that is post-translationally modified with a 4'-phosphopantetheine prosthetic group, which forms a flexible arm approximately 2 nm in length that can deliver acyl intermediates to the different catalytic sites [50] [43].

Processing domains: These include ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which are responsible for modifying the β-keto groups generated after each condensation reaction [44]. The KR domain reduces β-keto groups to β-hydroxyl groups using NADPH as a cofactor; the DH domain eliminates water to form α,β-unsaturated intermediates; and the ER domain reduces these double bonds to fully saturated chains [45] [43].

The iterative nature of fungal Type I PKS systems allows them to use these domains repeatedly in a programmed manner, controlling the degree of reduction at each elongation cycle to generate the specific pattern of functional groups observed in the final polyketide product [14] [44].

Starter Unit Activation and Chain Elongation

The biosynthesis of auroglaucin begins with the activation of a starter unit, which is likely acetyl-CoA based on structural analysis, although this has not been definitively established for auroglaucin specifically [52] [53]. The starter unit activation process involves the loading of the initial acyl group onto the PKS machinery, which can occur through several mechanisms [53].

In fungal Type I PKS systems, starter unit activation typically involves either direct loading of the starter unit by the AT domain or the use of a specialized starter unit:acyl carrier protein transacylase (SAT) domain [53]. The SAT domain, when present, selects specific starter units and transfers them to the ACP domain to initiate polyketide biosynthesis [53]. For auroglaucin, the exact mechanism of starter unit selection remains to be fully characterized, but it likely involves direct loading of acetyl-CoA or a related short-chain acyl-CoA onto the PKS [52] [54].

Once the starter unit is loaded onto the ACP domain, chain elongation proceeds through a series of decarboxylative Claisen condensation reactions [55]. This process involves several key steps:

The AT domain selects and loads an extender unit (typically malonyl-CoA) onto the ACP domain [52]. This loading involves the formation of a thioester bond between the extender unit and the phosphopantetheine arm of the ACP domain [50] [52].

The KS domain catalyzes the decarboxylative Claisen condensation between the starter unit (or growing polyketide chain) and the malonyl-ACP extender unit [49]. This reaction begins with the decarboxylation of the malonyl group, generating a nucleophilic enolate that attacks the thioester-linked acyl group on the KS domain [55] [59].

This condensation results in the formation of a new carbon-carbon bond and the extension of the polyketide chain by two carbon atoms, with a β-keto group at the newly formed junction [55] [59].

The β-keto group can then be processed by the KR, DH, and ER domains to various degrees, depending on the programming of the PKS for that particular elongation cycle [44] [45].

The extended and processed polyketide chain is then transferred back to the KS domain for the next round of elongation [51] [49].

This iterative process continues until the polyketide chain reaches its full length, at which point it is released from the PKS, typically through hydrolysis or cyclization [44]. For auroglaucin, the final steps likely involve cyclization to form the aromatic ring system, followed by additional modifications to introduce the characteristic functional groups found in the mature compound [5] [39].

The precise number of elongation cycles and the pattern of reductive processing required for auroglaucin biosynthesis have not been fully elucidated, but the structure suggests multiple rounds of chain extension with varying degrees of reduction to generate the conjugated triene system and the aromatic core [5] [39].

Gene Clusters and Regulatory Mechanisms

Aureothin and Fumagillin Gene Clusters

While the specific gene cluster responsible for auroglaucin biosynthesis has not been fully characterized, insights can be gained from related polyketide biosynthetic pathways, particularly those of aureothin and fumagillin [20] [22]. These well-studied systems provide valuable models for understanding the genetic organization and regulatory mechanisms likely involved in auroglaucin production [20] [31].

The aureothin biosynthetic gene cluster from Streptomyces thioluteus spans approximately 27 kb and encodes a type I polyketide synthase system with several unusual features [20]. The cluster contains genes for a modular PKS (AurA, AurB, and AurC) that exhibits an iterative mode of function, where one module catalyzes multiple rounds of chain extension [11] [20]. This represents one of the first examples of a bacterial type I PKS that operates iteratively, similar to fungal PKS systems [11]. The aureothin PKS is notable for its use of a p-nitrobenzoate starter unit, which is synthesized from p-aminobenzoate by the action of AurF, a novel N-oxidase encoded within the cluster [23] [20].

The fumagillin biosynthetic gene cluster, found in Aspergillus fumigatus, is part of a larger supercluster located on chromosome 8 that also encodes genes for the biosynthesis of other secondary metabolites, including pseurotin A and fumitremorgin B [22] [31]. The fumagillin cluster (fma cluster) contains 15 genes (from Afu8g00370 to Afu8g00520) that encode the enzymes necessary for fumagillin biosynthesis [22]. This cluster includes genes for a polyketide synthase (Fma-PKS), a terpene cyclase (Fma-TC), and various tailoring enzymes that modify the polyketide backbone [22].

A key feature of the fumagillin gene cluster is the presence of a regulatory gene, fumR (Afu8g00420), which encodes a C6-type transcription factor that controls the expression of the biosynthetic genes [31] [34]. Deletion of fumR results in the silencing of the gene cluster and elimination of fumagillin production, demonstrating its essential role in regulating the biosynthetic pathway [31].

While the aureothin and fumagillin gene clusters differ in their specific organization and encoded enzymes, they share common features that are likely relevant to auroglaucin biosynthesis [20] [22]. These include the presence of type I PKS genes, pathway-specific regulatory elements, and genes encoding tailoring enzymes that modify the polyketide scaffold [11] [31]. The genetic organization of these clusters provides a framework for understanding how the genes involved in auroglaucin biosynthesis might be arranged and regulated in Aspergillus and Eurotium species [31] [39].

Transcriptional Regulation by veA and fumR

The biosynthesis of fungal secondary metabolites, including polyketides like auroglaucin, is subject to complex regulatory mechanisms that coordinate production with developmental processes and environmental conditions [26] [29]. Two key transcriptional regulators that play significant roles in controlling secondary metabolism in Aspergillus species are veA and fumR [26] [31].

The veA (velvet A) gene encodes a global regulatory protein that is highly conserved among filamentous fungi and serves as a central coordinator of development and secondary metabolism [26] [27]. VeA is the founding member of the velvet family of regulatory proteins, which share a conserved velvet domain involved in DNA binding and protein-protein interactions [29] [30]. In Aspergillus species, VeA forms a heterotrimeric complex with VelB (another velvet protein) and LaeA (a global regulator of secondary metabolism), known as the velvet complex [26] [36].

The velvet complex plays a crucial role in linking transcriptional and epigenetic control mechanisms to coordinate fungal developmental programs with secondary metabolite production [29] [30]. VeA activity is regulated by light and subcellular localization, with the protein predominantly localizing to the nucleus in the dark, where it promotes sexual development and secondary metabolism, including the production of polyketides like auroglaucin [27] [29].

Genome-wide transcriptomic analyses have revealed that VeA controls the expression of hundreds of genes in Aspergillus species, including numerous secondary metabolite biosynthetic gene clusters [26] [31]. In Aspergillus fumigatus, VeA has been shown to regulate more than a dozen known secondary metabolite gene clusters, including the fumagillin gene cluster [31]. This regulation extends to the expression of fumR, the pathway-specific transcription factor that directly controls fumagillin biosynthesis [31] [34].

FumR (Afu8g00420) is a C6-type transcription factor encoded within the fumagillin gene cluster that acts as a pathway-specific regulator [31] [34]. Deletion of fumR results in the silencing of the fumagillin biosynthetic genes and the elimination of fumagillin production, demonstrating its essential role in activating the pathway [31]. Interestingly, the expression of fumR itself is dependent on both veA and laeA, indicating a hierarchical regulatory network where global regulators control pathway-specific transcription factors, which in turn activate the biosynthetic genes [31] [34].

While the specific regulatory mechanisms controlling auroglaucin biosynthesis have not been fully characterized, the conservation of veA across Aspergillus species and its established role in regulating polyketide biosynthesis strongly suggest that it plays a similar role in controlling auroglaucin production [26] [31]. The identification of pathway-specific transcription factors analogous to fumR within the auroglaucin biosynthetic gene cluster would be an important step in understanding the regulatory network governing auroglaucin biosynthesis [31] [36].

The regulatory mechanisms involving veA and pathway-specific transcription factors like fumR provide a sophisticated control system that allows fungi to coordinate secondary metabolite production with developmental processes and environmental conditions [26] [30]. This coordination ensures that energetically costly metabolites like auroglaucin are produced only when they provide an ecological advantage to the organism [27] [36].

Fungal Species-Specific Biosynthetic Pathways

Aspergillus Glaucus Group vs. Eurotium Species

Auroglaucin is produced by various species within the Aspergillus glaucus group and their teleomorphic (sexual) counterparts in the genus Eurotium [32] [39]. The relationship between these fungi is complex, as Eurotium represents the sexual state (teleomorph) of certain Aspergillus species, particularly those in the A. glaucus group [32] [40]. Understanding the differences in biosynthetic capabilities between these related fungi provides insights into the evolution and ecological significance of auroglaucin production [32] [39].

The Aspergillus glaucus group comprises several closely related species characterized by their xerophilic nature (ability to grow in low water activity environments) and the production of distinctive secondary metabolites, including auroglaucin, flavoglaucin, and echinulins [39] [40]. These species primarily exist in their anamorphic (asexual) state, reproducing through the formation of conidiophores and conidia [32] [39]. Key members of this group known to produce auroglaucin include Aspergillus glaucus, Aspergillus ruber, and Aspergillus amstelodami [3] [40].

Eurotium species represent the teleomorphic state of these Aspergillus species, characterized by their ability to undergo sexual reproduction through the formation of cleistothecia containing ascospores [32] [39]. The main difference between Aspergillus and Eurotium states lies in their reproductive strategies, with Eurotium readily producing sexual structures in culture, while the Aspergillus state predominantly reproduces asexually [32] [39].

Despite their taxonomic relationship, there are notable differences in secondary metabolite production between the Aspergillus glaucus group and their Eurotium counterparts [39]. While both produce auroglaucin and related compounds, the relative amounts and specific profiles can vary significantly [39]. For example, Aspergillus ruber (anamorph) and its teleomorph Eurotium rubrum have been reported to produce auroglaucin, dihydroauroglaucin, and tetrahydroauroglaucin, but potentially in different quantities and under different conditions [39] [40].

The biosynthetic pathways for auroglaucin in these fungi are likely similar at the enzymatic level, involving the same core polyketide synthase machinery [39] [40]. However, species-specific differences in regulatory mechanisms, enzyme activities, or post-PKS modifications may contribute to variations in production levels and metabolite profiles [36] [39]. These differences could reflect adaptations to specific ecological niches or developmental stages, with the production of auroglaucin and related compounds potentially serving different functions in the anamorphic versus teleomorphic states [32] [39].

Recent genomic studies have provided further insights into the organization and evolution of secondary metabolite biosynthetic gene clusters in Aspergillus species [41] [42]. These analyses have revealed that closely related species often share similar clusters, but with variations in gene content, organization, or regulation that can lead to differences in metabolite production [41] [42]. For auroglaucin biosynthesis, such variations could explain the observed differences between Aspergillus and Eurotium species [39] [41].

Understanding these species-specific differences in auroglaucin biosynthesis not only provides insights into the evolution of fungal secondary metabolism but also has practical implications for the biotechnological production of this compound and related polyketides [36] [42].

Role of Nitrobenzoate Starter Units

While the exact starter unit employed in auroglaucin biosynthesis has not been definitively established, comparative analysis with related polyketide pathways suggests that it likely utilizes a conventional acetyl-CoA or similar short-chain acyl-CoA starter [52] [53]. However, the role of unusual starter units, particularly nitrobenzoate derivatives, in related polyketide biosynthetic pathways provides valuable insights into the diversity and evolution of PKS starter unit selection mechanisms [23] [33].

Nitrobenzoate starter units are rare in natural product biosynthesis but have been well-characterized in the aureothin pathway [23] [33]. Aureothin, produced by Streptomyces thioluteus, incorporates p-nitrobenzoate (pNBA) as its starter unit, which introduces a nitroaryl moiety into the polyketide scaffold [23] [33]. This unusual starter unit is biosynthesized from p-aminobenzoate (pABA) through the action of AurF, a novel N-oxidase that catalyzes the sequential oxidation of the amino group to a nitro group [23] [33].

The incorporation of pNBA into aureothin involves a specialized loading mechanism that differs from conventional starter unit activation [23] [33]. The aureothin PKS lacks a dedicated loading domain, suggesting an alternative priming mechanism specific to this unusual starter unit [20] [23]. This represents an example of how PKS systems can evolve to accommodate non-standard starter units, potentially through the acquisition of new domains or the adaptation of existing ones [33] [53].

While auroglaucin itself does not appear to incorporate a nitrobenzoate starter unit based on its chemical structure, the study of such unusual starter units provides important context for understanding the evolution and diversity of PKS pathways [33] [53]. The ability of PKS systems to incorporate different starter units contributes significantly to the structural diversity of polyketide natural products and represents a key mechanism for generating novel compounds [53] [54].

In the context of auroglaucin biosynthesis, the absence of a nitrobenzoate starter unit suggests that its PKS system has evolved along a different trajectory than the aureothin pathway [33] [39]. However, the principles of starter unit selection and activation are likely conserved, with specific adaptations to accommodate the particular starter unit used in auroglaucin biosynthesis [53] [54].

The study of nitrobenzoate and other unusual starter units has broader implications for understanding the evolution of PKS pathways and for the engineering of these systems to produce novel compounds [33] [53]. By elucidating the mechanisms by which PKS systems select and incorporate different starter units, researchers can potentially manipulate these processes to generate new polyketides with modified structures and properties [53] [54].